molecular formula C41H57N9O9S B12406748 [Glp5] Substance P (5-11)

[Glp5] Substance P (5-11)

Cat. No.: B12406748
M. Wt: 852.0 g/mol
InChI Key: XDUVKSVLDVUFCJ-JNRWAQIZSA-N
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Description

[Glp5] Substance P (5-11) is an octapeptide, which is a fragment of the larger neuropeptide Substance P. This compound is primarily found in the central nervous system of rats and plays a significant role in modulating dopamine release in the striatum .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Glp5] Substance P (5-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of [Glp5] Substance P (5-11) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[Glp5] Substance P (5-11) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) is often used for reduction reactions.

    Substitution: Various amino acid derivatives and coupling reagents are used for substitution reactions.

Major Products

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Restored methionine-containing peptides.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

[Glp5] Substance P (5-11) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neurotransmitter release and modulation in the central nervous system.

    Medicine: Explored for its potential therapeutic effects in neurological disorders and pain management.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Substance P (1-7): Another fragment of Substance P that also modulates dopamine release but has a different sequence and potentially different effects.

    Full-length Substance P: The complete neuropeptide that has broader biological activities, including pain transmission and inflammation.

Uniqueness

[Glp5] Substance P (5-11) is unique due to its specific sequence and localized effect on dopamine release in the striatum. This makes it a valuable tool for studying the regulation of neurotransmitter release and the role of neurokinin receptors in the central nervous system.

Properties

Molecular Formula

C41H57N9O9S

Molecular Weight

852.0 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C41H57N9O9S/c1-24(2)20-30(40(58)47-27(36(43)54)18-19-60-3)46-35(53)23-44-37(55)31(21-25-10-6-4-7-11-25)49-41(59)32(22-26-12-8-5-9-13-26)50-39(57)29(14-16-33(42)51)48-38(56)28-15-17-34(52)45-28/h4-13,24,27-32H,14-23H2,1-3H3,(H2,42,51)(H2,43,54)(H,44,55)(H,45,52)(H,46,53)(H,47,58)(H,48,56)(H,49,59)(H,50,57)/t27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

XDUVKSVLDVUFCJ-JNRWAQIZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCC(=O)N3

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3

Origin of Product

United States

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